2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound (CAS: 1858289-64-1) is a boronic ester featuring a dibenzo[b,d]thiophene core substituted with a [1,1'-biphenyl]-3-yl group at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. Its molecular formula is C₃₀H₂₇BO₂S, with a molecular weight of 462.41 g/mol . The dibenzothiophene scaffold provides rigidity and π-conjugation, while the biphenyl substituent enhances steric bulk and electronic delocalization. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in synthesizing conjugated materials for organic electronics or pharmaceuticals.
Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-18-10-17-25-24-16-9-15-23(27(24)34-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGVICVAGYGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane, is a complex organic molecule. It has been found to interact with DNA-dependent protein kinase (DNA-PK) . DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks and plays a significant role in maintaining genomic stability.
Mode of Action
The compound acts as a potent inhibitor of DNA-PK. It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of DNA and other proteins involved in the DNA repair process. This inhibition disrupts the normal function of DNA-PK, leading to an accumulation of DNA damage and potentially inducing cell death.
Biochemical Pathways
The compound’s action primarily affects the DNA repair pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining (NHEJ) pathway, one of the major mechanisms cells use to repair double-strand breaks in DNA. This disruption can lead to an accumulation of DNA damage, which can trigger apoptosis, or programmed cell death.
Result of Action
The compound’s inhibition of DNA-PK leads to an accumulation of DNA damage. This can result in cell death, particularly in cancer cells, which often rely on DNA repair mechanisms to survive despite their high rates of DNA mutation. Therefore, the compound could potentially be used as a therapeutic agent in cancer treatment.
Biological Activity
The compound 2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1858289-64-1) is a complex organic molecule with significant biological activity. Its molecular formula is and it has a molecular weight of 462.4 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its interactions with critical biological pathways.
Target and Mode of Action
This compound primarily acts as an inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA repair pathway, particularly in the non-homologous end joining (NHEJ) process. By inhibiting DNA-PK, this compound leads to an accumulation of DNA damage within cells, which can result in apoptosis or cell cycle arrest.
Biochemical Pathways Affected
The inhibition of DNA-PK affects several biochemical pathways related to:
- DNA Repair Mechanisms : Disruption in the repair of double-strand breaks.
- Cell Cycle Regulation : Potentially leading to increased sensitivity to radiation and certain chemotherapeutic agents.
Biological Activity Data
| Parameter | Value |
|---|---|
| Molecular Formula | C30H27BO2S |
| Molecular Weight | 462.4 g/mol |
| Purity | ≥ 95% |
| Mechanism of Action | Inhibitor of DNA-PK |
| Key Effects | Induces apoptosis; enhances sensitivity to radiation |
Case Studies and Research Findings
-
In Vitro Studies
Research has demonstrated that the compound effectively inhibits DNA-PK activity in various cancer cell lines. For instance, studies showed that treatment with this compound resulted in increased levels of γH2AX, a marker for DNA double-strand breaks, indicating its efficacy in disrupting DNA repair processes. -
Cancer Therapeutics
In a study focused on enhancing the efficacy of radiotherapy in cancer treatment, the combination of this compound with radiation therapy led to significantly improved outcomes in tumor growth inhibition compared to radiation alone. This suggests potential applications as an adjuvant therapy in cancer management. -
Toxicological Assessments
Toxicity studies indicated that while the compound effectively inhibits cancer cell proliferation, it also presents challenges regarding selectivity and off-target effects. Further investigations are necessary to optimize its therapeutic index.
Scientific Research Applications
Structural Characteristics
The compound features a dibenzo[b,d]thiophene core known for its stability and electronic properties. The incorporation of a boron-containing dioxaborolane moiety enhances its reactivity and potential utility in various applications. The structural intricacies of this compound allow it to participate in diverse chemical reactions and interactions.
Organic Electronics
One of the primary applications of 2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the development of organic electronic materials. Its unique electronic properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in OLEDs due to its ability to form efficient charge transport layers.
- Organic Photovoltaics (OPVs) : Its structural features may enhance light absorption and energy conversion efficiency in solar cells.
Photonic Devices
The compound's optical properties can be harnessed in photonic devices. Potential applications include:
- Laser Systems : The compound may serve as a gain medium in laser technologies.
- Optical Sensors : Its sensitivity to light can be exploited in developing advanced sensing mechanisms.
Catalysis
Due to the presence of the boron moiety, this compound may have applications in catalysis:
- Cross-Coupling Reactions : It can act as a catalyst or catalyst precursor in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
- Organocatalysis : The compound could be explored as an organocatalyst in various organic transformations.
Medicinal Chemistry
The unique structure may also lend itself to applications in medicinal chemistry:
- Drug Development : The compound's reactivity could be harnessed to develop novel pharmaceuticals targeting specific biological pathways.
- Bioimaging Agents : Its optical properties might be utilized in creating imaging agents for biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl/heteroaryl pinacol boronates. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Analogous Boronates
Key Findings
Positional Isomerism : The biphenyl-4-yl analog (CAS: 1858289-63-0) exhibits distinct electronic properties due to altered conjugation pathways compared to the biphenyl-3-yl variant. This impacts solubility and reactivity in cross-coupling reactions .
Heterocycle Complexity : Derivatives like 2-methylbenzo[b]thiophene (CAS: 1174298-60-2) lack the dibenzothiophene core, reducing steric hindrance and π-conjugation, which may limit their utility in optoelectronic materials .
Substituent Effects : Halogenated analogs (e.g., bromo or chloro-fluoro substituents) offer enhanced electrophilicity for Suzuki reactions but sacrifice stability under harsh conditions .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar dibromothiophene derivatives, such as lithium-halogen exchange followed by boronation, as seen in and .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. A common approach includes:
- Step 1: Reacting a halogenated dibenzothiophene derivative (e.g., 4-bromodibenzo[b,d]thiophene) with [1,1'-biphenyl]-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like 1,4-dioxane or THF .
- Step 2: Introducing the dioxaborolane group via reaction with pinacolborane in the presence of a base (e.g., triethylamine) and a palladium catalyst .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the product.
Q. Key Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂, K₂CO₃ | 1,4-dioxane/H₂O | 80°C | 60–75% |
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms aromatic proton environments and biphenyl/dibenzothiophene integration. For example, methyl groups on the dioxaborolane ring appear as a singlet at δ 1.33–1.34 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₃₀H₂₇BO₂S: 470.18).
- HPLC : Purity assessment (>95% typical for research-grade material) .
Q. What are the primary applications in organic synthesis?
This compound serves as a boron-containing building block for:
- Suzuki-Miyaura Couplings : Enables C–C bond formation in complex molecules (e.g., conjugated polymers, pharmaceuticals) .
- Materials Science : Used in synthesizing organic semiconductors or light-emitting diodes (OLEDs) due to its electron-deficient dibenzothiophene core .
Advanced Questions
Q. How can reaction conditions be optimized for high-yield synthesis in cross-coupling reactions?
- Catalyst Screening : Pd(dppf)Cl₂ or Pd(PPh₃)₄ often outperform other catalysts (e.g., Pd(OAc)₂) in biphenyl systems .
- Solvent Effects : Mixed solvents (e.g., 1,4-dioxane/H₂O 4:1) enhance solubility of boronic esters and reduce side reactions .
- Temperature Control : Heating at 80–100°C for 12–24 hours ensures complete conversion .
- Additives : Use of K₂CO₃ or Cs₂CO₃ as a base improves coupling efficiency by stabilizing the boronate intermediate .
Q. Example Optimization Table
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | +15–20% vs. Pd(OAc)₂ |
| Base | Cs₂CO₃ | Improved solubility |
| Reaction Time | 18 hours | Balances conversion vs. decomposition |
Q. How does the electronic structure of the dibenzothiophene moiety influence reactivity?
The dibenzothiophene core is electron-deficient, which:
- Enhances electrophilicity at the boronate site, accelerating transmetallation in Suzuki couplings.
- Stabilizes intermediates via π-conjugation, reducing undesired protodeboronation .
- Steric Effects : The biphenyl group at the 6-position creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Q. What strategies mitigate stability challenges during storage?
- Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of the dioxaborolane ring .
- Temperature : –20°C in amber vials to slow oxidative degradation.
- Stability Testing : Regular HPLC analysis detects decomposition products (e.g., free boronic acid) .
Q. How can computational methods predict reactivity in novel reactions?
Q. What contradictions exist in reported data, and how can they be resolved?
- Yield Variability : Some studies report 60–75% yields , while others note lower yields (40–50%) under similar conditions. This discrepancy may arise from trace oxygen or moisture. Resolution: Strict inert-atmosphere protocols .
- Byproduct Formation : Competing homocoupling can occur if Pd catalysts are not properly ligated. Mitigation: Use excess boronic acid and monitor reaction progress via TLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
